molecular formula C10H18O2Si B8479364 3-((trimethylsilyl)ethynyl)tetrahydro-2H-pyran-3-ol CAS No. 1394119-80-2

3-((trimethylsilyl)ethynyl)tetrahydro-2H-pyran-3-ol

Cat. No. B8479364
M. Wt: 198.33 g/mol
InChI Key: KUIYZENWZKYOED-UHFFFAOYSA-N
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Patent
US08901313B2

Procedure details

A solution of dihydro-2H-pyran-3(4H)-one (200 mg, 2 mmol) in THF was treated with n-BuLi (2 mL) at −78° C. for about 30 min. Ethynyltrimethylsilane (300 mg, 3 mmol) was then added and the reaction mixture was stirred for 3 hr. Purification by gel chromatography afforded the title compound (200 mg, 50%); 1H NMR (400 MHz, DMSO) delta 0.15 (s, 9H), 1.52-1.55 (m, 1H), 1.62-1.67 (m, 1H), 1.80-1.88 (m, 1H), 3.23-3.26 (m, 1H), 3.37-3.44 (m, 1H), 3.49-3.56 (m, 2H), 5.52 (s, 1H).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step Two
Yield
50%

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][CH2:4][C:3](=[O:7])[CH2:2]1.[Li]CCCC.[C:13]([Si:15]([CH3:18])([CH3:17])[CH3:16])#[CH:14]>C1COCC1>[CH3:16][Si:15]([C:13]#[C:14][C:3]1([OH:7])[CH2:4][CH2:5][CH2:6][O:1][CH2:2]1)([CH3:18])[CH3:17]

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
O1CC(CCC1)=O
Name
Quantity
2 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
300 mg
Type
reactant
Smiles
C(#C)[Si](C)(C)C

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 3 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Purification by gel chromatography

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C[Si](C)(C)C#CC1(COCCC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 200 mg
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 50.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.